molecular formula C10H10N2O B8669567 7-Methoxyisoquinolin-3-amine

7-Methoxyisoquinolin-3-amine

Cat. No.: B8669567
M. Wt: 174.20 g/mol
InChI Key: HOGNMHYGXADKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyisoquinolin-3-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 7 and an amino (-NH₂) group at position 2. The methoxy group is expected to enhance solubility and modulate electronic properties compared to non-polar substituents like methyl or halogens. Isoquinoline derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methoxyisoquinolin-3-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3,(H2,11,12)

InChI Key

HOGNMHYGXADKCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinolin-3-amine typically involves the Skraup synthesis, which is a classical method for preparing quinolines and isoquinolines. This method involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid . Another method involves the use of aminoacetaldehyde dimethyl acetal and 3-methoxybenzaldehyde, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines .

Scientific Research Applications

7-Methoxyisoquinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Methoxyisoquinolin-3-amine with key analogs, highlighting structural differences, physicochemical properties, and synthesis approaches:

Compound Molecular Formula Substituents Molecular Weight Key Properties Synthesis Highlights
This compound C₁₀H₁₀N₂O -OCH₃ (C7), -NH₂ (C3) ~174.2 (calculated) Expected moderate solubility in polar solvents; methoxy may stabilize π-electrons Not explicitly detailed; likely involves nucleophilic substitution or coupling reactions
7-Methylisoquinolin-3-amine C₁₀H₁₀N₂ -CH₃ (C7), -NH₂ (C3) 158.20 Lower polarity than methoxy analog; stored under inert atmosphere Synthesis via palladium-catalyzed amination or reductive cyclization
7-Chloro-2-methylquinolin-3-amine C₁₀H₉ClN₂ -Cl (C7), -CH₃ (C2), -NH₂ (C3) 192.65 Higher molecular weight due to chlorine; potential halogen bonding interactions Multi-step route involving chlorination and amine coupling
NQ1 (Nitroquinoline Derivative) C₂₅H₁₉N₃O₄ -OCH₃ (C7), -NO₂ (C3), -C≡CH (aryl) 425.14 Nitro group enhances electrophilicity; used in anticancer studies Prepared via condensation of nitroquinoline precursors with aryl amines in DMF

Key Observations:

Substituent Effects: Methoxy vs. Chloro vs. Methoxy: Chlorine introduces electronegativity and steric bulk, which may alter receptor affinity or metabolic stability . Nitro Group: Nitroquinoline derivatives (e.g., NQ1–NQ6) exhibit distinct reactivity due to the electron-withdrawing nitro group, enabling applications in photodynamic therapy .

Synthesis Complexity :

  • Methoxy-substituted compounds often require protecting-group strategies (e.g., benzyloxy in NQ1) to prevent undesired side reactions during synthesis .
  • Methyl and chloro analogs are synthesized via simpler halogenation or alkylation steps .

Spectroscopic Signatures: Methoxy groups in isoquinoline derivatives produce characteristic ¹H NMR signals at δ ~3.8–4.0 ppm (singlet for -OCH₃) . Amino groups (-NH₂) typically appear as broad singlets near δ 5.8–6.0 ppm in CDCl₃ .

Pharmacological Potential: Nitroquinolines (e.g., NQ1–NQ6) demonstrate cytotoxicity against cancer cells, with IC₅₀ values in the micromolar range . Methoxy-substituted isoquinolines may offer improved blood-brain barrier penetration compared to polar nitro derivatives .

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